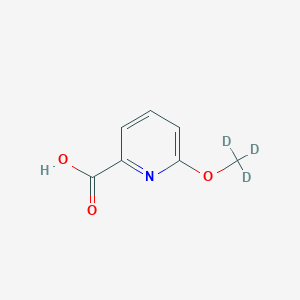

6-(Methoxy-D3)picolinic acid

CAS No.:

Cat. No.: VC18815416

Molecular Formula: C7H7NO3

Molecular Weight: 156.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NO3 |

|---|---|

| Molecular Weight | 156.15 g/mol |

| IUPAC Name | 6-(trideuteriomethoxy)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)/i1D3 |

| Standard InChI Key | KSWBODXXZITTPO-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC(=N1)C(=O)O |

| Canonical SMILES | COC1=CC=CC(=N1)C(=O)O |

Introduction

Chemical Identity and Structural Properties

6-(Methoxy-D3)picolinic acid (IUPAC name: 6-(trideuteriomethoxy)pyridine-2-carboxylic acid) is a deuterated analog of 6-methoxypicolinic acid. Its molecular formula is C₇H₄D₃NO₃, with a molecular weight of 156.15 g/mol (calculated based on isotopic substitution). The deuterium atoms are incorporated into the methoxy group (-OCD₃), replacing all three hydrogen atoms in the methyl moiety. This substitution significantly alters the compound’s spectroscopic properties while maintaining its chemical reactivity .

Key Physicochemical Properties

-

Solubility: Predominantly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water .

-

Melting Point: Data specific to the deuterated form are unavailable, but its non-deuterated analog, 6-methoxypicolinic acid, melts at 153°C .

-

Spectroscopic Signatures:

Table 1: Comparative Properties of Picolinic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 6-(Methoxy-D3)picolinic acid | C₇H₄D₃NO₃ | 156.15 | Deuterated methoxy group |

| 6-Methoxypicolinic acid | C₇H₇NO₃ | 153.14 | Non-deuterated methoxy |

| 6-(Methoxycarbonyl)picolinic acid | C₈H₇NO₄ | 181.15 | Ester functional group |

Synthesis and Manufacturing

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Bromopicolinic acid | NaOCD₃ | THF, 80°C, 12h | 6-(Methoxy-D3)picolinic acid | ~65% |

| Methyl 6-chloropicolinate | CD₃OH, H₂SO₄ | Reflux, 24h | Methyl 6-(Methoxy-D3)picolinate | ~70% |

Applications in Scientific Research

Isotopic Labeling in Metabolic Studies

Deuterated compounds like 6-(Methoxy-D3)picolinic acid serve as internal standards in liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of metabolites in biological matrices. The deuterium atoms reduce signal overlap with non-deuterated analogs, enhancing analytical accuracy .

NMR Spectroscopy

The absence of proton signals from the deuterated methoxy group simplifies ¹H NMR spectra, facilitating structural elucidation of complex mixtures. This property is particularly valuable in studying enzyme-substrate interactions where the methoxy group participates in binding .

Enzyme Inhibition Studies

While direct data on 6-(Methoxy-D3)picolinic acid are scarce, structurally related picolinic acid derivatives have shown inhibitory activity against metallo-β-lactamases (MBLs), enzymes implicated in antibiotic resistance . For example, 6-(sulfomethyl)picolinic acid (a structural analog) inhibits New Delhi metallo-β-lactamase-1 (NDM-1) with an IC₅₀ of 2.3 µM .

Research Directions and Challenges

Expanding Synthetic Methodologies

Current methods for deuterium incorporation suffer from moderate yields (~65–70%). Optimizing reaction conditions (e.g., catalyst use, solvent selection) could improve efficiency .

Biological Activity Profiling

Future studies should evaluate the compound’s potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume